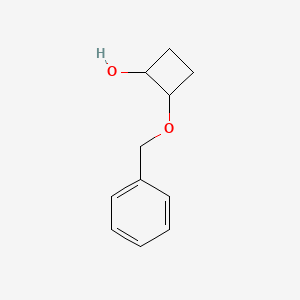

2-(Benzyloxy)cyclobutan-1-ol

Descripción

2-(Benzyloxy)cyclobutan-1-ol is a cyclic organic compound belonging to the class of cyclobutanes. It is characterized by a cyclobutane ring substituted with a benzyloxy group and a hydroxyl group. This compound is a white crystalline solid that is soluble in organic solvents and has gained significant attention in the scientific community due to its potential biological and industrial applications.

Propiedades

IUPAC Name |

2-phenylmethoxycyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOHFDBJVNRTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)cyclobutan-1-ol can be synthesized through various methods. One common approach involves the [2+2] cycloaddition reaction between sulfonyl allenes and benzyl vinyl ether under hyperbaric conditions. This method allows for the formation of cyclobutanol derivatives with high diastereoselectivity .

Industrial Production Methods: Industrial production of 2-(Benzyloxy)cyclobutan-1-ol typically involves the use of commercially available starting materials such as benzyl alcohol and cyclobutanone. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Benzyloxy)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form cyclobutanol derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutanol derivatives.

Substitution: Formation of various substituted cyclobutanes.

Aplicaciones Científicas De Investigación

2-(Benzyloxy)cyclobutan-1-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential neuroprotective effects and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its potential to inhibit the mitochondrial permeability transition pore (mPTP) through interactions with cyclophilin D. This inhibition can prevent mitochondrial dysfunction and has implications for neuroprotection .

Comparación Con Compuestos Similares

Cyclobutanol: A simpler analog with a hydroxyl group attached to the cyclobutane ring.

Benzyloxycyclobutane: A compound with a benzyloxy group attached to the cyclobutane ring without the hydroxyl group.

Uniqueness: 2-(Benzyloxy)cyclobutan-1-ol is unique due to the presence of both the benzyloxy and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Actividad Biológica

2-(Benzyloxy)cyclobutan-1-ol, a compound with the CAS number 1354424-66-0, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2-(Benzyloxy)cyclobutan-1-ol features a cyclobutane ring substituted with a benzyloxy group and a hydroxyl group. This structural configuration contributes to its chemical reactivity and biological profile. The presence of both the hydroxyl and benzyloxy groups allows for various modifications, making it a versatile building block in organic synthesis.

Mechanisms of Biological Activity

The biological activity of 2-(benzyloxy)cyclobutan-1-ol can be attributed to several key mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and replication.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial strains, likely through disruption of cell membrane integrity or interference with metabolic functions.

- Antioxidant Activity : The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress, which is linked to numerous chronic diseases.

Antimicrobial Activity

A study investigating the antimicrobial properties of derivatives similar to 2-(benzyloxy)cyclobutan-1-ol revealed significant efficacy against Gram-positive bacteria. The mechanism was primarily attributed to the disruption of bacterial cell membranes. This suggests potential applications in developing new antibacterial agents.

Antioxidant Effects

Research has shown that compounds with structural similarities to 2-(benzyloxy)cyclobutan-1-ol exhibit significant antioxidant activity. In vitro assays demonstrated that these compounds effectively reduced oxidative stress markers in cellular models, indicating their potential utility in preventing oxidative damage associated with aging and chronic diseases.

Data Summary

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria by disrupting cell membranes | |

| Antioxidant | Scavenges free radicals, reducing oxidative stress in cells | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes affecting cellular processes |

Future Directions

The ongoing exploration of 2-(benzyloxy)cyclobutan-1-ol's biological activity is essential for understanding its full therapeutic potential. Future research should focus on:

- In Vivo Studies : Conducting animal models to evaluate the pharmacokinetics and toxicity profiles.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways influenced by this compound.

- Formulation Development : Investigating the formulation of this compound into drug delivery systems for enhanced bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.